molecular formula C8H4F6O2 B12885133 2,5-Bis(trifluoromethyl)benzene-1,4-diol CAS No. 203579-41-3

2,5-Bis(trifluoromethyl)benzene-1,4-diol

Cat. No.: B12885133
CAS No.: 203579-41-3
M. Wt: 246.11 g/mol
InChI Key: VJCAQPWYUVNXII-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones with trifluoromethyl substituents.

    Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.

    Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

203579-41-3

Molecular Formula

C8H4F6O2

Molecular Weight

246.11 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)benzene-1,4-diol

InChI

InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H

InChI Key

VJCAQPWYUVNXII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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